

# The Pathophysiology of Erythrocytosis in Hemoglobin Johnstown: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Johnstown*

Cat. No.: *B1176658*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Hemoglobin Johnstown** [ $\beta$ 109(G11)Val → Leu] is a rare, high oxygen affinity hemoglobin variant resulting from a point mutation in the beta-globin gene. This structural alteration leads to a left-shifted oxygen-hemoglobin dissociation curve, impairing oxygen release to peripheral tissues. The ensuing tissue hypoxia triggers a compensatory physiological response, primarily mediated by increased erythropoietin synthesis, which culminates in secondary erythrocytosis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pathophysiology of erythrocytosis in individuals with **Hemoglobin Johnstown**. It details the genetic basis of the disorder, the biochemical properties of the abnormal hemoglobin, and the physiological sequelae. Furthermore, this guide outlines the key experimental protocols for diagnosis and characterization and presents a summary of reported quantitative data to aid in research and therapeutic development.

## Introduction

Erythrocytosis, characterized by an increased red blood cell mass, can be a primary myeloproliferative disorder or a secondary response to various stimuli, most notably tissue hypoxia.<sup>[1]</sup> High-affinity hemoglobinopathies are a rare cause of congenital secondary erythrocytosis.<sup>[2]</sup> These conditions arise from mutations in the globin genes that alter the structure of the hemoglobin molecule, increasing its affinity for oxygen.<sup>[2]</sup>

**Hemoglobin Johnstown** is one such variant, caused by a missense mutation in the HBB gene, substituting valine with leucine at position 109 of the  $\beta$ -globin chain.<sup>[3]</sup> This substitution disrupts the  $\alpha 1\beta 1$  contact within the hemoglobin tetramer, stabilizing the molecule in the high-affinity R (relaxed) state and impeding the transition to the low-affinity T (tense) state, which is necessary for efficient oxygen release.<sup>[3][4]</sup> Consequently, individuals with **Hemoglobin Johnstown** exhibit a left-shifted oxygen dissociation curve, leading to chronic tissue hypoxia despite normal arterial oxygen saturation.<sup>[4][5]</sup> This guide will delve into the intricate pathophysiology of this condition, from the molecular defect to the clinical manifestation of erythrocytosis.

## Molecular Pathophysiology

The primary molecular defect in **Hemoglobin Johnstown** lies in the substitution of a valine residue with a larger, more hydrophobic leucine at the  $\beta 109$  position. This region is critical for the interaction between the  $\alpha$  and  $\beta$  globin chains. The introduction of leucine is thought to destabilize the deoxyhemoglobin (T-state) conformation, thereby favoring the oxyhemoglobin (R-state) conformation, which has a higher affinity for oxygen.<sup>[3][4]</sup>

This increased oxygen affinity means that **Hemoglobin Johnstown** does not efficiently release oxygen to the tissues at physiological partial pressures of oxygen. The resulting peripheral tissue hypoxia is sensed by the kidneys, which are the primary site of erythropoietin (EPO) production. In response to hypoxia, renal interstitial fibroblasts increase the production and secretion of EPO. EPO, a glycoprotein hormone, is the principal regulator of erythropoiesis. It acts on erythroid progenitor cells in the bone marrow, promoting their survival, proliferation, and differentiation into mature red blood cells. The sustained elevation of EPO levels in individuals with **Hemoglobin Johnstown** leads to a chronic, compensatory increase in red blood cell production, resulting in erythrocytosis.<sup>[1]</sup>

Interestingly, in some reported cases of **Hemoglobin Johnstown**, serum erythropoietin levels were not found to be elevated.<sup>[6]</sup> This suggests that the erythrocytosis may not be solely driven by increased EPO, or that the current assays may not be sensitive enough to detect subtle, chronic elevations.

The clinical presentation of individuals with **Hemoglobin Johnstown** can vary, ranging from being asymptomatic with mild erythrocytosis to experiencing symptoms such as headaches

and chest pains.[\[3\]](#)[\[7\]](#) The severity of erythrocytosis can be exacerbated by the co-inheritance of other hematological conditions, such as β0-thalassemia.[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the hematological and biochemical data reported in individuals with **Hemoglobin Johnstown**. These values can vary depending on the individual's genetic background and the presence of other co-inherited conditions.

| Parameter                                               | Reported Value                          | Normal Range                                                               | Reference           |
|---------------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------|---------------------|
| P50                                                     | 16 mm Hg                                | 22 - 27 mmHg                                                               | <a href="#">[8]</a> |
| Low                                                     | <a href="#">[4]</a> <a href="#">[5]</a> |                                                                            |                     |
| Hemoglobin (Hb)                                         | 16.2 g/dL                               | Male: 14-18 g/dL,<br>Female: 12-15 g/dL                                    | <a href="#">[9]</a> |
| 16.1 g/dL (post-phlebotomy)                             | <a href="#">[7]</a>                     |                                                                            |                     |
| Hematocrit (Hct)                                        | 49.6%                                   | Male: 41-50%,<br>Female: 36-44%                                            | <a href="#">[9]</a> |
| 0.51 L/L (post-phlebotomy)                              | <a href="#">[7]</a>                     |                                                                            |                     |
| Red Blood Cell (RBC) Count                              | Elevated                                | Male: 4.5-6.0 x 10 <sup>12</sup> /L, Female: 4.1-5.1 x 10 <sup>12</sup> /L | <a href="#">[2]</a> |
| Erythropoietin (EPO)                                    | Normal                                  | Varies by laboratory                                                       | <a href="#">[6]</a> |
| Inappropriately normal for the degree of erythrocytosis | <a href="#">[1]</a>                     |                                                                            |                     |

Table 1: Hematological and Biochemical Parameters in **Hemoglobin Johnstown**.

## Experimental Protocols

The diagnosis and characterization of **Hemoglobin Johnstown** rely on a combination of hematological tests, protein analysis, and genetic sequencing.

## Oxygen Dissociation Curve Analysis

Objective: To determine the oxygen affinity of hemoglobin.

Methodology: The oxygen dissociation curve (ODC) is typically measured using a dedicated instrument like a Hemox-Analyzer or a blood gas analyzer with co-oximetry capabilities.[10][11] The principle involves exposing a whole blood sample to varying partial pressures of oxygen ( $pO_2$ ) and measuring the corresponding hemoglobin oxygen saturation ( $SO_2$ ).

Detailed Steps:

- Sample Preparation: Freshly drawn whole blood is collected in an anticoagulant tube (e.g., heparin).
- Instrumentation Setup: The instrument is calibrated according to the manufacturer's instructions.
- Measurement: A small aliquot of the blood sample is introduced into the measurement chamber. The instrument then deoxygenates the sample completely with a flow of nitrogen gas and subsequently re-oxygenates it with a gas mixture of known oxygen concentration.
- Data Acquisition: During the re-oxygenation process, the instrument continuously measures the  $pO_2$  and the corresponding  $SO_2$ , generating a continuous oxygen dissociation curve.
- P50 Determination: The P50 value, which is the  $pO_2$  at which hemoglobin is 50% saturated with oxygen, is calculated from the curve. A low P50 value is indicative of high oxygen affinity.[11]

## Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and identify the abnormal  $\beta$ -globin chain of **Hemoglobin Johnstown**.

Methodology: RP-HPLC separates globin chains based on their hydrophobicity. Since **Hemoglobin Johnstown** is electrophoretically silent, meaning it co-migrates with normal Hemoglobin A (HbA) in standard electrophoresis, RP-HPLC is a crucial diagnostic tool.[3][5]

#### Detailed Steps:

- Sample Preparation: Red blood cells are lysed to release hemoglobin. The heme group is then removed, typically by acid-acetone precipitation, to isolate the globin chains.
- Instrumentation: A high-performance liquid chromatography system equipped with a reverse-phase column (e.g., C4 or C18) is used.
- Mobile Phase: A gradient of two solvents is employed. Solvent A is typically an aqueous solution with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA). Solvent B is an organic solvent, such as acetonitrile, also containing TFA.
- Elution: The globin chains are injected onto the column. A gradient of increasing organic solvent concentration is applied, causing the globin chains to elute at different times based on their hydrophobicity. The more hydrophobic  $\beta$ -Johnstown chain will have a different retention time compared to the normal  $\beta$ -globin chain.
- Detection: The eluting globin chains are detected by their absorbance at a specific wavelength (e.g., 215 or 280 nm).

## Beta-Globin Gene (HBB) Sequencing

Objective: To identify the specific mutation in the HBB gene responsible for **Hemoglobin Johnstown**.

Methodology: DNA sequencing is the definitive method for confirming the diagnosis of **Hemoglobin Johnstown**. It involves determining the exact nucleotide sequence of the  $\beta$ -globin gene.

#### Detailed Steps:

- DNA Extraction: Genomic DNA is extracted from the patient's whole blood.

- PCR Amplification: The  $\beta$ -globin gene, or specific exons of interest, are amplified using the polymerase chain reaction (PCR) with specific primers.
- Sequencing: The amplified PCR product is then sequenced using either Sanger sequencing or next-generation sequencing (NGS) methods.
- Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the normal human  $\beta$ -globin gene. The presence of the c.328G>C (p.Val110Leu) mutation confirms the diagnosis of **Hemoglobin Johnstown**.

## Visualizations

### Signaling Pathway of Erythrocytosis in Hemoglobin Johnstown



[Click to download full resolution via product page](#)

Caption: Pathophysiological cascade from the  $\beta$ -globin gene mutation to erythrocytosis.

# Experimental Workflow for Diagnosis of Hemoglobin Johnstown



[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for **Hemoglobin Johnstown**.

## Conclusion

The pathophysiology of erythrocytosis in **Hemoglobin Johnstown** is a classic example of a physiological compensatory mechanism responding to a molecular defect. The increased oxygen affinity of this hemoglobin variant directly leads to tissue hypoxia, which in turn stimulates erythropoiesis. Understanding this pathway is crucial for the accurate diagnosis and management of affected individuals. For drug development professionals, the specific molecular interactions that stabilize the R-state of **Hemoglobin Johnstown** may present a target for therapeutic intervention aimed at modulating oxygen affinity. Further research into the long-term clinical consequences of chronic erythrocytosis in this population is warranted to optimize patient care. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of high-affinity hemoglobinopathies and develop novel therapeutic strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of high oxygen affinity hemoglobin variants in the investigation of patients with erythrocytosis | Haematologica [haematologica.org]
- 2. High-Oxygen-Affinity Hemoglobins—Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hb Johnstown [beta 109 (G11) Val---Leu]: a new electrophoretically silent variant that causes erythrocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hb Johnstown [beta109(G11)Val-->Leu]: A high oxygen affinity variant associated with beta0-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hb Johnstown [beta 109 (G11) Val-->Leu]: second case described and associated for the first time with beta(0)-thalassemia in two Spanish families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high oxygen-affinity Hemoglobin Johnstown [(beta 109(G11) Val-->Leu] in a German kindred with an elevated erythrocyte hemoglobin content: potential interaction with HFE mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is <em>p</em>50 [acutearetesting.org]
- To cite this document: BenchChem. [The Pathophysiology of Erythrocytosis in Hemoglobin Johnstown: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176658#pathophysiology-of-erythrocytosis-in-hemoglobin-johnstown]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)